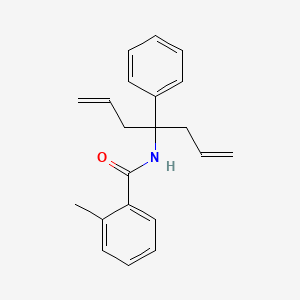![molecular formula C14H11F3N2O2 B11684513 2-Methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide](/img/structure/B11684513.png)
2-Methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The furan ring and the trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of furan oxides and trifluoromethyl-substituted oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan and trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-N’-[(E)-[3-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- 2-Methyl-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]thiophene-3-carbohydrazide
Uniqueness
The uniqueness of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide lies in its specific substitution pattern and the presence of both a furan ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H11F3N2O2 |
|---|---|
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-9-11(6-7-21-9)13(20)19-18-8-10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+ |
InChI-Schlüssel |
QZMSREFUSKUYLB-QGMBQPNBSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{3-[(Z)-{(2E)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11684443.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684465.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11684473.png)
![3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11684474.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11684484.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11684486.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11684490.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11684492.png)
![N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11684493.png)
